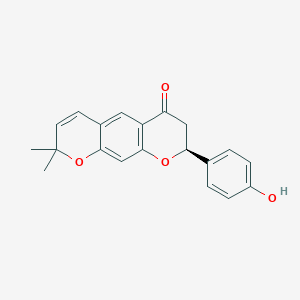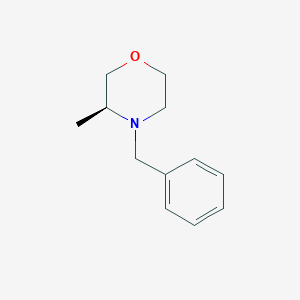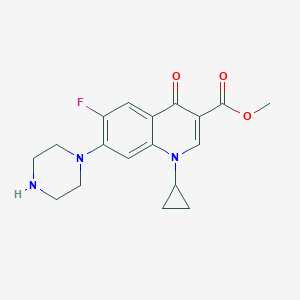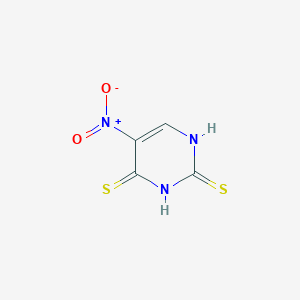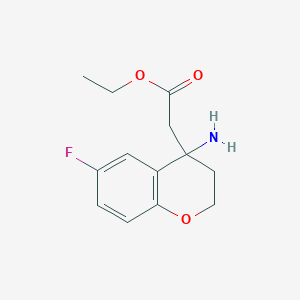
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one, also known as flavokawain A, is a naturally occurring chalcone found in the roots of kava plant (Piper methysticum). It has been traditionally used in Pacific Island cultures for its sedative, anxiolytic, and analgesic effects. However, recent scientific research has shown that flavokawain A has potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A is complex and varies depending on the disease and cell type. In cancer, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A induces apoptosis by activating the intrinsic and extrinsic apoptotic pathways. It also inhibits cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of MMPs (TIMPs). In inflammation, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A inhibits the production of pro-inflammatory cytokines and enzymes by blocking the NF-κB and MAPK signaling pathways. In microbial infections, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A disrupts the cell membrane and inhibits the synthesis of DNA, RNA, and proteins.
Biochemical and Physiological Effects:
Flavokawain A has been shown to have various biochemical and physiological effects on the body. In cancer, it induces apoptosis and inhibits cancer cell migration and invasion. In inflammation, it reduces the production of pro-inflammatory cytokines and enzymes. In microbial infections, it exhibits antimicrobial activity. Flavokawain A has also been shown to have hepatoprotective, neuroprotective, and cardioprotective effects.
実験室実験の利点と制限
The advantages of using 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A in lab experiments include its natural origin, low toxicity, and diverse therapeutic applications. Flavokawain A is also relatively easy to synthesize and isolate from natural sources. However, the limitations of using 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A in lab experiments include its low solubility, instability, and variability in potency depending on the source and extraction method.
将来の方向性
There are several future directions for the research on 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A. In cancer, future studies could focus on optimizing the dosage and delivery methods of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A to enhance its therapeutic efficacy. In inflammation, future studies could focus on identifying the specific molecular targets of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A and developing more potent analogs. In microbial infections, future studies could focus on investigating the mechanisms of resistance to 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A and developing combination therapies. Overall, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has great potential as a therapeutic agent in various diseases, and further research is needed to fully explore its therapeutic applications.
合成法
Flavokawain A can be synthesized through several methods, including chemical synthesis, biotransformation, and extraction from natural sources. Chemical synthesis involves the reaction of 4-chloroacetophenone with 2-hydroxyacetophenone in the presence of a base catalyst. Biotransformation involves the use of microorganisms to convert precursors into 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A. Extraction from natural sources involves the isolation of 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A from kava plant roots using various solvents and chromatographic techniques.
科学的研究の応用
Flavokawain A has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including inhibition of NF-κB and activation of p53. It has also been shown to inhibit cancer cell migration and invasion. In inflammation, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In microbial infections, 2-(4-Chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one A has been shown to exhibit antimicrobial activity against various bacteria and fungi.
特性
CAS番号 |
152969-69-2 |
|---|---|
分子式 |
C15H9ClO4 |
分子量 |
288.68 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C15H9ClO4/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,17-18H |
InChIキー |
WBVTVCBOVVJLDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Cl |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)Cl |
同義語 |
2-(4-chlorophenyl)-5,7-dihydroxy-4H-chromen-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



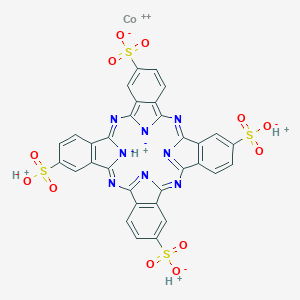
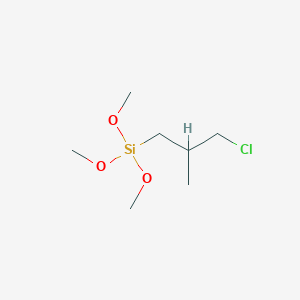
![[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B176736.png)
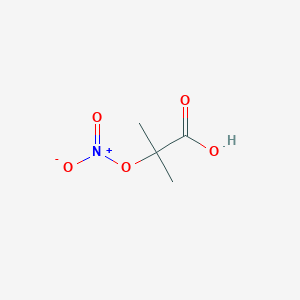
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)

![3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B176749.png)
